
1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H20FNO3S and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Radioligands for Serotonin Receptors
Research has highlighted the synthesis and application of fluorinated compounds similar to "1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide" in developing PET radioligands for imaging serotonin 5-HT(1A) receptors. These studies aim at improving in vivo quantification of 5-HT(1A) receptors, which are crucial for diagnosing and understanding neuropsychiatric disorders. For instance, a cyclohexanecarboxamide derivative was identified as a selective, high affinity 5-HT1A receptor antagonist, showing promise for enhanced brain imaging techniques (Gonzalo García et al., 2014).
Antimicrobial and Antioxidant Studies
Another line of research involves the synthesis of compounds with cyclopropane cores for antimicrobial and antioxidant applications. Specific derivatives have exhibited significant antibacterial and antifungal properties, along with remarkable antioxidant potential. This suggests their potential utility in developing new antimicrobial agents (K. Raghavendra et al., 2016).
Polymer Chemistry
Research into the enzymatic catalysis of para-functionalized phenol derivatives has utilized compounds structurally related to "this compound" for the oligomerization of specific derivatives. This highlights a potential application in polymer chemistry, specifically in the development of novel polymeric materials (Yan Pang et al., 2003).
Antimicrobial Activity
Compounds containing the cyclopropane motif have been explored for their antimicrobial efficacy. Through various synthetic approaches, derivatives have been assessed for their action against a range of bacterial and fungal strains, underscoring the potential for these compounds in antimicrobial drug development (YN Spoorthy et al., 2021).
Synthesis and Biological Activity
There's ongoing interest in the synthesis and biological activity exploration of cyclopropane-carboxamide derivatives. Studies have established methods for high-yield synthesis and characterized the compounds for potential therapeutic applications, indicating a wide scope for future pharmacological studies (Zhihui Zhou et al., 2021).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-5-3-13(4-6-14)18(7-8-18)17(22)20-12-15(23-10-9-21)16-2-1-11-24-16/h1-6,11,15,21H,7-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWLQEGSBNVYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CS3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2441160.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,4-DIMETHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2441162.png)

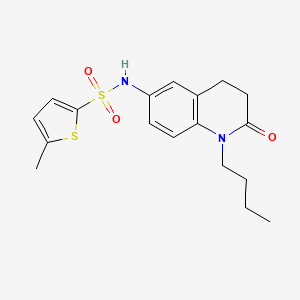
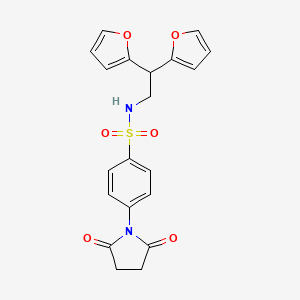
![4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine](/img/structure/B2441172.png)
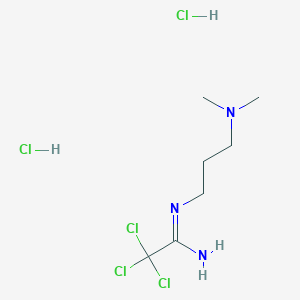
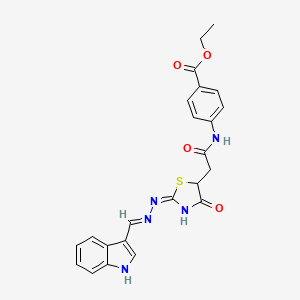
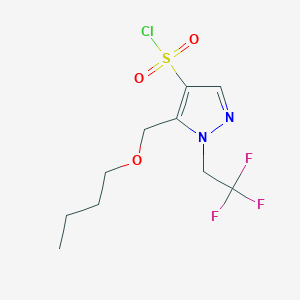

![2,4-dichloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441179.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B2441180.png)
